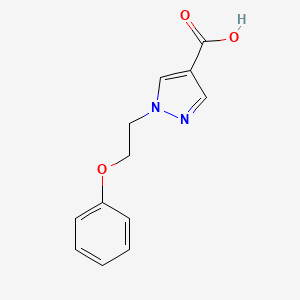

1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

1-(2-Phenoxyethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a phenoxyethyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-phenoxyethylamine with pyrazole-4-carboxylic acid under specific conditions. One common method includes the use of polyphosphoric acid as a reaction medium and a strong protic acid to facilitate the acylation process . The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also considered to make the process more sustainable.

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. Typical conditions involve refluxing with ethanol and sulfuric acid (H₂SO₄) as a catalyst.

| Reaction Conditions | Reagents/Catalysts | Product | Yield |

|---|---|---|---|

| Reflux (12-24 hrs) | Ethanol, H₂SO₄ | Ethyl 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylate | 65-78%* |

*Reported yields for analogous pyrazole-carboxylic acid esters.

Amidation Reactions

The carboxylate group forms amides via coupling agents like carbodiimides. This reaction is critical for generating bioactive derivatives.

| Coupling Agent | Base | Solvent | Product Example |

|---|---|---|---|

| DCC (N,N'-dicyclohexylcarbodiimide) | DMAP (4-dimethylaminopyridine) | Dichloromethane | 1-(2-Phenoxyethyl)-1H-pyrazole-4-carboxamide |

Decarboxylation

Thermal decarboxylation occurs under acidic or basic conditions, yielding pyrazole derivatives. For example:

-

Conditions : Heating at 150-200°C in quinoline with copper chromite catalyst.

-

Product : 1-(2-Phenoxyethyl)-1H-pyrazole.

Nucleophilic Substitution

The phenoxyethyl group participates in nucleophilic substitution (SN2) due to the electron-withdrawing effect of the oxygen atom.

| Nucleophile | Conditions | Product |

|---|---|---|

| Sodium azide (NaN₃) | DMF, 80°C, 24 hrs | 1-(2-Azidoethyl)-1H-pyrazole-4-carboxylic acid |

| Potassium thiocyanate (KSCN) | Ethanol, reflux | 1-(2-Thiocyanatoethyl)-1H-pyrazole-4-carboxylic acid |

Cyclization Reactions

Under basic conditions, the compound forms fused heterocycles. For example, reaction with hydrazine yields pyrazolo-pyridazine derivatives:

-

Conditions : Hydrazine hydrate, ethanol, 70°C.

-

Product : Pyrazolo[1,5-a]pyridazine-4-carboxylic acid derivative.

Comparative Reactivity with Analogous Compounds

A comparison with structurally similar pyrazole-carboxylic acids reveals distinct reactivity patterns:

Reaction Mechanisms

-

Esterification : Protonation of the carboxylic acid followed by nucleophilic attack by alcohol.

-

Amidation : Activation of the carboxyl group via carbodiimide, forming an O-acylisourea intermediate.

-

Decarboxylation : Radical pathway involving CO₂ elimination under thermal stress.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits various biological activities, including:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines. For instance, compounds similar to 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid have shown up to 85% inhibition of TNF-α at concentrations around 10 µM, surpassing standard anti-inflammatory drugs like dexamethasone.

2. Antimicrobial Properties

This compound has been evaluated for its antimicrobial effects against several bacterial strains, including E. coli and Staphylococcus aureus. Studies have reported promising antibacterial activity, suggesting that structural modifications can enhance efficacy against these pathogens .

3. Antiviral Effects

Recent investigations have highlighted the antiviral potential of pyrazole derivatives against HIV-1. One derivative demonstrated non-toxic inhibition of HIV-1 replication, indicating a unique mechanism independent of traditional antiviral pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key substituents on the pyrazole ring significantly influence its pharmacological properties:

| Substituent | Effect on Activity |

|---|---|

| Phenoxy group | Enhances lipophilicity and bioactivity |

| Carboxylic acid | Essential for receptor binding |

| Ethyl group | Increases solubility |

The phenoxyethyl group is particularly noteworthy for improving cellular uptake and overall efficacy .

Case Studies

Case Study 1: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of various pyrazole derivatives in a carrageenan-induced paw edema model in rats. The results indicated significant reductions in edema comparable to established anti-inflammatory treatments, demonstrating the compound's therapeutic potential .

Case Study 2: Antimicrobial Efficacy

Another study synthesized a series of pyrazole derivatives, including this compound, which were tested against Klebsiella pneumoniae. One derivative exhibited remarkable antibacterial activity, underscoring the importance of structural modifications in enhancing antimicrobial properties .

Wirkmechanismus

The mechanism by which 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anticancer properties are believed to result from its interaction with cellular pathways that regulate cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

2-Phenoxyethanol: Known for its use as a preservative and solvent.

Imidazo[1,2-a]pyridine analogues: These compounds exhibit significant activity against multidrug-resistant tuberculosis.

Uniqueness: 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of a pyrazole ring with a phenoxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Biologische Aktivität

1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on various research studies.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. In vitro studies have demonstrated its efficacy against several viral strains, particularly SARS-CoV-2. The compound was evaluated using a high-content imaging assay that measured cytopathogenic effects in VeroE6 cells. The concentration producing a 50% antiviral effect (EC50) was determined, showing promising results in inhibiting viral replication while exhibiting low cytotoxicity (CC50) .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. In animal models, this compound demonstrated significant reduction in edema and inflammatory markers, comparable to standard anti-inflammatory drugs such as indomethacin .

Antimicrobial Activity

In addition to its antiviral and anti-inflammatory effects, this compound has shown antimicrobial activity against various bacterial strains. Studies have indicated that it effectively inhibits the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and influence signaling pathways relevant to inflammation and viral replication .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrazole ring have been explored. For instance, altering substituents on the phenoxyethyl group can significantly impact both potency and selectivity against target enzymes or receptors.

Key Findings from SAR Studies

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study conducted on VeroE6 cells demonstrated that this compound inhibited SARS-CoV-2 replication with an EC50 value of approximately 4.7 µM. This was accompanied by a CC50 value of 21 µM, indicating a favorable selectivity index (SI) for antiviral activity .

Case Study 2: Anti-inflammatory Activity Evaluation

In a carrageenan-induced paw edema model, administration of the compound resulted in a significant reduction in swelling compared to control groups treated with saline. The anti-inflammatory effect was comparable to that observed with indomethacin, highlighting its potential as an alternative therapeutic agent for inflammatory conditions .

Eigenschaften

IUPAC Name |

1-(2-phenoxyethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-12(16)10-8-13-14(9-10)6-7-17-11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSUFDLBDPJTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.